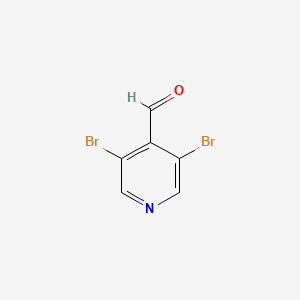

3,5-Dibromopyridine-4-carbaldehyde

Description

General Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are among the most important heterocyclic compounds in chemical sciences. nih.govnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including alkaloids and vitamins like niacin and pyridoxine. nih.govnih.gov In the pharmaceutical industry, pyridine scaffolds are integral components in a vast number of approved drugs, demonstrating a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Their ability to act as both a key solvent and a precursor for agrochemicals and pharmaceuticals underscores their broad utility. nih.govrsc.org The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a privileged scaffold in the quest for new therapeutic agents and functional materials. nih.govresearchgate.net

Research Context of Brominated Pyridine Scaffolds

Within the extensive family of pyridine derivatives, brominated pyridines hold a special place as highly versatile synthetic intermediates. The presence of bromine atoms on the pyridine ring provides reactive "handles" for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. acs.orgnih.gov Techniques such as the Suzuki-Miyaura cross-coupling reaction utilize bromopyridines to form carbon-carbon bonds with arylboronic acids, enabling the construction of complex biaryl and heteroaryl systems. nih.govacs.org This methodology is prized for its tolerance of a wide range of functional groups and generally provides good reaction yields. nih.gov

The bromine substituents on compounds like 3,5-dibromopyridine (B18299) serve as crucial precursors for creating highly substituted pyridines, which are sought after for their roles as bioactive compounds and as building blocks for advanced materials. acs.orgclockss.org The unique electronic and steric effects introduced by halogen substituents can also influence the intermolecular interactions of the resulting molecules, which is a critical aspect in drug development and crystal engineering. mdpi.com The ability to selectively react one bromine atom over another, or to replace them with different functional groups, offers a pathway to a diverse array of functionalized pyridine-based structures. clockss.org

Importance of Aldehyde Functionality in Heterocyclic Synthesis

The aldehyde group is one of the most versatile functional groups in organic synthesis due to its reactivity. wikipedia.org When attached to a heterocyclic core, the aldehyde, or formyl group, serves as a gateway for constructing more complex molecules. nih.govrsc.org It readily participates in a wide variety of chemical reactions, including oxidation to form carboxylic acids, reduction to alcohols, and numerous nucleophilic addition reactions. wikipedia.org

In the context of heterocyclic synthesis, aldehydes are key components in multicomponent reactions (MCRs), such as the Ugi reaction, which allow for the rapid assembly of complex, drug-like molecules from simple starting materials. wikipedia.org A variation of this, the Ugi-Smiles reaction, can incorporate heterocyclic aldehydes to create novel N-arylamide building blocks. nih.govsemanticscholar.orgorganic-chemistry.org Furthermore, the aldehyde group can direct cyclization and annulation reactions, enabling the formation of fused heterocyclic systems. nih.govresearchgate.net The reactivity of the formyl group, combined with the structural features of the heterocycle to which it is attached, provides a powerful strategy for generating molecular diversity in medicinal and materials chemistry. nih.govrsc.org

Overview of Research Trajectories for 3,5-Dibromopyridine-4-carbaldehyde

This compound is a chemical compound that stands at the intersection of the aforementioned research areas. smolecule.com Its structure, featuring a pyridine ring substituted with two bromine atoms at the 3- and 5-positions and an aldehyde group at the 4-position, makes it a highly valuable and versatile building block for scientific research. smolecule.comnih.gov

The research trajectories for this compound are primarily focused on its use as an intermediate in the synthesis of complex, functional molecules for pharmaceuticals and materials science. smolecule.com The two bromine atoms provide sites for sequential or double cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups. acs.orgnih.gov This enables the construction of elaborate, three-dimensional structures built upon the central pyridine core.

Simultaneously, the aldehyde at the 4-position offers a rich platform for chemical modification. It can be transformed into a variety of other functional groups, such as amines via reductive amination, alkenes through Wittig-type reactions, or alkynes via Corey-Fuchs or Seyferth-Gilbert homologation. It can also be used to build new heterocyclic rings fused to the pyridine core. The combination of these reactive sites allows chemists to design and execute multistep synthetic sequences to access novel and highly functionalized pyridine derivatives that would be difficult to obtain by other means.

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBYVMDYYFWYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376649 | |

| Record name | 3,5-Dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70201-42-2 | |

| Record name | 3,5-Dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromopyridine 4 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group at the C4 position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by carbon-based nucleophiles such as Grignard and organolithium reagents. This reaction typically proceeds via a nucleophilic addition mechanism where the organometallic reagent adds to the carbonyl group, forming a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide intermediate to yield a secondary alcohol. youtube.commasterorganicchemistry.com For instance, the reaction of related bromopyridines with Grignard reagents generated from ethyl bromide and subsequently reacted with ketones like acetophenone (B1666503) results in the formation of tertiary carbinols. researchgate.net A similar reaction with 3,5-Dibromopyridine-4-carbaldehyde and a Grignard reagent (R-MgX) would be expected to produce the corresponding secondary alcohol, (3,5-dibromopyridin-4-yl)(R)methanol.

The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic aldehyde carbon, pushing the pi-electrons of the C=O bond onto the oxygen atom to form a tetrahedral magnesium alkoxide intermediate. This intermediate is then protonated in a separate step to give the final alcohol product. youtube.com

Table 1: Illustrative Nucleophilic Addition with a Grignard Reagent

| Reactant | Reagent | Expected Product |

|---|

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of this transformation under acidic conditions. libretexts.orgtsijournals.comnih.gov The reaction involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH), yielding 3,5-Dibromopyridine-4-carboxylic acid. nih.gov Studies on the oxidation of the analogous pyridine-3-carboxaldehyde have shown this to be an effective method. tsijournals.com The permanganate ion attacks the aldehyde, leading to a series of steps that ultimately result in the carboxylic acid.

Table 2: Oxidation of the Aldehyde Moiety

| Starting Material | Oxidizing Agent/Conditions | Product |

|---|

Reduction Pathways to Alcohol and Alkane Derivatives

The aldehyde functionality can be reduced to either a primary alcohol or fully to a methyl group (alkane).

For reduction to the primary alcohol, (3,5-Dibromopyridin-4-yl)methanol, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are commonly employed. libretexts.orgmasterorganicchemistry.com This reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) and proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.orgugm.ac.id

For the complete reduction of the aldehyde to an alkane, yielding 3,5-Dibromo-4-methylpyridine, the Wolff-Kishner reduction is a classic and effective method. byjus.compharmaguideline.com This reaction is conducted under basic conditions and involves a two-step process. First, the aldehyde reacts with hydrazine (B178648) (N₂H₄) to form a hydrazone intermediate. byjus.com Subsequently, heating this hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol, leads to the elimination of nitrogen gas and the formation of the corresponding alkane. byjus.compharmaguideline.comalfa-chemistry.com

Table 3: Reduction Pathways for the Aldehyde Group

| Desired Product | Reagents/Conditions | Reaction Type |

|---|---|---|

| (3,5-Dibromopyridin-4-yl)methanol | Sodium Borohydride (NaBH₄) in Methanol | Hydride Reduction |

Condensation Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a key C-C bond-forming reaction for aldehydes, involving reaction with compounds that possess an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com Examples of active methylene compounds include malononitrile, diethyl malonate, and cyanoacetic acid. wikipedia.org The reaction is typically base-catalyzed, often using a weak amine like piperidine. wikipedia.org However, for pyridinecarbaldehydes, the reaction can proceed efficiently even without an external catalyst, as the pyridine nitrogen can facilitate the deprotonation of the active methylene compound. bas.bg The initial nucleophilic addition is followed by a dehydration step, yielding a stable α,β-unsaturated product. sigmaaldrich.com

Table 4: Knoevenagel Condensation with Malononitrile

| Reactant | Reagent | Catalyst/Conditions | Product |

|---|

Reactions with Amines and Hydrazines: Imine and Hydrazone Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines (also known as Schiff bases) and with hydrazines to form hydrazones. masterorganicchemistry.comnih.gov These reactions involve nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the C=N double bond. masterorganicchemistry.com The formation of a hydrazone is the initial step in the Wolff-Kishner reduction. byjus.comnih.gov These reactions are often reversible and can be catalyzed by acid. masterorganicchemistry.com

Table 5: Imine and Hydrazone Formation

| Reagent | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

Reactivity of the Bromine Substituents

The two bromine atoms on the pyridine ring, at positions C3 and C5, are key sites for functionalization via transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity that can be built from this starting material. The presence of the aldehyde group is generally well-tolerated in these transformations. nih.gov

Prominent cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org It is a powerful method for forming new C-C bonds. Regioselective couplings on similar dibromo-heterocycles have been successfully demonstrated. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org Studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) show that the bromo positions are reactive sites for this transformation. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. nih.govwikipedia.org It is a versatile method for synthesizing arylamines from aryl halides. youtube.comlibretexts.org

Table 6: Cross-Coupling Reactions at the Bromine Sites

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(dppf)Cl₂, K₂CO₃ | C(sp²)-C(sp²) / C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C(sp²)-C(sp) |

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.orgresearchgate.netdtu.dk this compound is an excellent substrate for these reactions, with the two bromine atoms providing reactive sites for coupling.

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method for creating C-C bonds. organic-chemistry.orgmdpi.com In the case of this compound, the reaction can be controlled to achieve either mono- or di-substitution. The regioselectivity of the first coupling is influenced by the electronic properties of the pyridine ring and the specific reaction conditions. For instance, in related dihalopyridines, coupling often occurs preferentially at the more electron-deficient position. rsc.org The aldehyde group at the 4-position significantly influences the reactivity of the adjacent bromine atoms. Research has shown that in similar systems, the presence of an electron-withdrawing group can direct the initial coupling to a specific halogen. nih.gov

Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organic halides. organic-chemistry.orguwindsor.carsc.org This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. psu.edu While specific studies on the Stille coupling of this compound are not extensively detailed in the provided results, the general principles of Stille coupling suggest its applicability. The reaction would proceed via a catalytic cycle involving oxidative addition of the C-Br bond to a palladium(0) complex, transmetalation with the organotin reagent, and reductive elimination to form the coupled product. psu.edursc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. uniurb.ityoutube.comlibretexts.org This reaction is a powerful method for the synthesis of substituted alkenes. researchgate.net The reactivity of the C-Br bonds in this compound makes it a suitable substrate for Heck coupling. The reaction mechanism typically involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Negishi Coupling: The Negishi coupling employs organozinc reagents to form new carbon-carbon bonds with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. core.ac.ukillinois.edu this compound can undergo Negishi coupling, with the organozinc reagent selectively replacing one or both bromine atoms. The choice of catalyst, often a palladium or nickel complex, can influence the efficiency and selectivity of the reaction. wikipedia.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|

| Suzuki | Organoboron Reagents | Palladium | Forms C-C bonds; can be controlled for mono- or di-substitution. rsc.orgnih.gov |

| Stille | Organotin Reagents | Palladium | Tolerates a wide range of functional groups. organic-chemistry.orguwindsor.ca |

| Heck | Alkenes | Palladium | Synthesizes substituted alkenes. uniurb.ityoutube.com |

| Negishi | Organozinc Reagents | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.commasterorganicchemistry.com For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com The aldehyde group and the nitrogen atom in the pyridine ring of this compound make the ring electron-deficient and thus susceptible to nucleophilic attack.

The bromine atoms can act as leaving groups in NAS reactions. A strong nucleophile can attack the carbon atom bearing a bromine, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. chadsprep.com Subsequent elimination of the bromide ion yields the substituted product. The position of substitution is dictated by the location of the leaving group. masterorganicchemistry.com

Organometallic Reagent Chemistry

The aldehyde functional group in this compound is a key site for reactions with organometallic reagents.

Lithiation: Organolithium reagents are strong bases and nucleophiles. While direct lithiation of the pyridine ring can be complex, the aldehyde group can be transformed. For instance, reaction with an organolithium reagent followed by an aqueous workup would lead to the formation of a secondary alcohol.

Grignard Reactions: Grignard reagents, which are organomagnesium compounds, readily add to the carbonyl carbon of the aldehyde group. youtube.commasterorganicchemistry.com This reaction is a classic method for forming carbon-carbon bonds and converting aldehydes into secondary alcohols. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. masterorganicchemistry.com

Table 2: Reactions with Organometallic Reagents

| Reagent Type | Reaction with Aldehyde | Product |

|---|---|---|

| Organolithium | Nucleophilic Addition | Secondary Alcohol |

| Grignard | Nucleophilic Addition | Secondary Alcohol |

Interplay of Functional Groups and Regioselectivity Studies

The chemical behavior of this compound is a direct consequence of the electronic interplay between the aldehyde group and the bromine atoms on the pyridine ring. The aldehyde, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.

In metal-catalyzed cross-coupling reactions, the regioselectivity of the first substitution is a critical aspect. The electronic environment of the two bromine atoms is not identical due to their positions relative to the nitrogen atom and the aldehyde group. In related systems, such as 3,4-pyridynes, the regioselectivity of nucleophilic attack is influenced by aryne distortion, which can be affected by substituents. nih.govnih.gov It is plausible that similar electronic and steric factors govern the regioselective coupling of this compound. For instance, studies on dihalopyridines have shown that coupling can be directed to a specific position based on the electronic nature of other substituents on the ring. rsc.org

Reaction Mechanisms and Transition State Analysis

The mechanisms of the reactions involving this compound are well-established for the respective reaction classes.

Cross-Coupling Reactions: The catalytic cycles of Suzuki, Stille, Heck, and Negishi reactions all involve a sequence of oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination. uwindsor.cauniurb.itillinois.edu The transition states in these reactions are complex and have been the subject of extensive computational and experimental studies. For example, in the Suzuki coupling, the transmetalation step is believed to proceed through a transition state involving the palladium catalyst, the aryl halide, and the activated organoboron species. organic-chemistry.org

Nucleophilic Aromatic Substitution: The mechanism of NAS typically proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate (Meisenheimer complex). chadsprep.com Alternatively, under very strong basic conditions, an elimination-addition mechanism via a pyridyne intermediate could be possible, though this is less common for rings with electron-withdrawing groups. masterorganicchemistry.com

Organometallic Addition to the Aldehyde: The addition of Grignard or organolithium reagents to the aldehyde group proceeds through a nucleophilic attack on the carbonyl carbon. The transition state involves the coordination of the metal atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the attack of the carbanionic part of the organometallic reagent.

Applications of 3,5 Dibromopyridine 4 Carbaldehyde As a Versatile Synthetic Building Block

Synthesis of Complex Organic Molecules and Heterocycles

The unique combination of an aldehyde and two halogen substituents makes 3,5-dibromopyridine-4-carbaldehyde an ideal precursor for the synthesis of intricate organic structures, especially heterocyclic compounds. The aldehyde facilitates condensation and cyclization reactions, while the bromine atoms are amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents.

Pyridine-Fused Systems

The reactivity of this compound and its derivatives is instrumental in constructing pyridine-fused heterocyclic systems, which are core structures in many biologically active compounds. ias.ac.in These fused systems often exhibit enhanced biological efficacy due to their rigid, planar structures that can interact effectively with biological targets. ias.ac.in

Examples of pyridine-fused systems synthesized from pyridine (B92270) precursors include:

Pyrido[2,3-d]pyrimidines: These are synthesized through the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate, urea, or thiourea. nih.gov

Pyrazolo[3,4-b]pyridines: This scaffold, known for a broad spectrum of biological activities including antiviral and antileishmanial properties, can be synthesized from appropriately substituted pyridine precursors. mdpi.com For instance, the reaction of a 6-hydrazido-pyridinecarbonitrile with acetic acid leads to the formation of the pyrazolo[3,4-b]pyridine ring system. nih.gov A general method involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes to furnish the pyrazolo[3,4-b]pyridine framework. nih.gov

1,8-Naphthyridines: These can be prepared by treating 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with malononitrile. nih.gov

Thieno[2,3-d]pyrimidines: These and related fused heterocycles can be synthesized starting from substituted thieno[2,3-c]pyridine (B153571) derivatives. mdpi.com

The aldehyde group of this compound can be readily converted into other functional groups, such as nitriles or hydrazides, which then participate in cyclization reactions to form these fused systems.

Polyfunctionalized Pyridine Derivatives

The presence of multiple reaction sites on this compound allows for the synthesis of polyfunctionalized pyridine derivatives. The bromine atoms can be selectively substituted using modern synthetic methods, such as Suzuki or Stille cross-coupling reactions, to introduce aryl, alkyl, or other functional groups.

A notable strategy involves the generation of highly reactive pyridyne intermediates. For example, 3-chloropyridines can undergo lithiation and subsequent treatment with magnesium reagents to form 3,4-pyridyne intermediates. These intermediates can then be trapped by nucleophiles and electrophiles to introduce two new functional groups in a regioselective manner, yielding 2,3,4-trisubstituted pyridines. nih.gov This methodology highlights a powerful approach to creating polyfunctionalized pyridines that could be adapted from this compound.

Furthermore, the synthesis of diarylpyridines, which are analogues of the natural product Combretastatin A-4, has been achieved starting from 3,5-dibromopyridine (B18299). nih.gov This involves sequential palladium-catalyzed Suzuki cross-coupling reactions to introduce two different aryl groups at the 3- and 5-positions, demonstrating how the dibromo-substitution pattern is key to building complex, poly-substituted pyridine scaffolds. nih.govnih.gov

| Starting Material Class | Key Reaction Type | Product Class | Potential Functionalities Introduced | Reference |

|---|---|---|---|---|

| Dibromopyridines | Sequential Suzuki Coupling | Diarylpyridines | Aryl groups | nih.govnih.gov |

| Chloropyridines | Pyridyne Formation/Trapping | 2,3,4-Trisubstituted Pyridines | Alkyl, Aryl, Thiol, Silyl, Carbonyl groups | nih.gov |

Natural Product Synthesis Intermediates

Halogenated pyridines are critical intermediates in the synthesis of various natural products. google.com A close derivative, 3,5-dibromo-4-aminopyridine, is documented as an important synthetic intermediate for the natural product Desmopyridine. google.com This highlights the value of the 3,5-dibromo-4-substituted pyridine core in accessing complex natural product structures. The synthesis of 3,5-dibromo-4-iodopyridine, another important intermediate, can be achieved from 4-aminopyridine (B3432731) via bromination and a subsequent Sandmeyer reaction, showcasing the interconversion of these key building blocks. google.com

The general strategy of "diverted total synthesis" relies on the use of advanced intermediates, like functionalized pyridines, as starting points for creating analogues of a natural product, which is essential for studying structure-activity relationships (SAR). rsc.org The strategic placement of the bromine and aldehyde groups on this compound makes it an ideal candidate for such approaches, allowing for the systematic modification and elaboration towards a final natural product target or its analogues.

Precursor for Advanced Pharmaceutical Scaffolds

The pyridine ring is a privileged substructure in medicinal chemistry, found in a vast number of pharmaceuticals. researchgate.netnih.gov this compound serves as a precursor for advanced pharmaceutical scaffolds by providing a template that can be elaborated into a wide range of biologically active molecules.

Synthesis of Biologically Active Pyridine Analogues

The utility of dibrominated pyridine scaffolds is well-established in the synthesis of potent, biologically active compounds. By using 3,5-dibromopyridine as a starting point, researchers have developed novel diarylpyridine derivatives that act as tubulin polymerization inhibitors, exhibiting significant antiproliferative activity against several cancer cell lines. nih.gov

In a similar vein, a series of pyridine-bridged analogues of Combretastatin-A4 (CA-4), a potent anticancer agent, were designed and synthesized from commercially available dibromopyridines. nih.gov These analogues were evaluated for their ability to inhibit cancer cell growth, arrest the cell cycle, and block angiogenesis. Three of the synthesized compounds showed potent biological activities comparable to the natural product, demonstrating the effectiveness of the pyridine scaffold as a linker in drug design. nih.gov

The development of novel pyridine and thienopyridine derivatives with significant antimicrobial activity further underscores the importance of this heterocyclic core in addressing infectious diseases. bohrium.comresearchgate.net

| Precursor Class | Target Compound Class | Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|---|

| Dibromopyridines | Pyridine-bridged CA-4 Analogues | Antiproliferative, Anti-angiogenesis | Oncology | nih.gov |

| 3,5-Dibromopyridine | Diarylpyridines | Tubulin Polymerization Inhibition | Oncology | nih.gov |

| Chalcones (from bromo-acetophenone) | Pyridinethiones, Thienopyridines | Antimicrobial | Infectious Disease | bohrium.comresearchgate.net |

Development of Medicinal Chemistry Libraries

In modern drug discovery, the generation of chemical libraries containing diverse, drug-like molecules is crucial for high-throughput screening and identifying new therapeutic leads. This compound is an excellent starting point for building such libraries due to its multiple points of diversification.

The synthesis of new series of pyridine and fused-pyridine derivatives is often aimed at creating diverse chemical libraries for biological screening. nih.gov The aldehyde group can be used in a variety of condensation reactions to introduce one element of diversity, while the two bromine atoms can be independently functionalized via cross-coupling reactions to introduce two other, different elements of diversity. This "three-dimensional" diversification strategy allows for the rapid generation of a large number of unique compounds from a single, readily available starting material. The ability to create libraries of related compounds is also fundamental to strategies that bridge natural product synthesis with drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR). rsc.org

Intermediate in Agrochemical Synthesis

The structural framework of this compound serves as a crucial starting point for the synthesis of active ingredients in the agrochemical industry. Its role as a synthetic intermediate is well-documented, particularly in the production of certain classes of insecticides. chemicalbook.comresearchgate.netresearchgate.netnih.gov

One of the notable applications of this compound is as a precursor in the synthesis of pyrazinone-based insecticides. chemicalbook.com The aldehyde functional group and the bromo substituents on the pyridine ring allow for sequential chemical modifications, enabling the construction of the more complex pyrazinone core structure. The process typically involves reactions such as condensation, cyclization, and substitution, where the initial pyridine derivative is elaborated into the final pesticidal molecule. The presence of the pyridine nitrogen and bromine atoms in the precursor can influence the biological activity and environmental profile of the resulting agrochemical.

Table 2: Application in Agrochemical Synthesis

| Application Area | Specific Use | Finding | Reference |

|---|---|---|---|

| Insecticide Synthesis | Precursor for Pyrazinone | Utilized as a key intermediate in the manufacturing process of pyrazinone-based insecticides. | chemicalbook.com |

Contributions to Material Science and Supramolecular Chemistry

The unique electronic properties and multiple reactive sites of this compound make it a valuable building block for advanced materials. Its electron-deficient pyridine ring and the potential for forming extended conjugated systems through its bromo- and aldehyde groups are of significant interest in coordination chemistry, polymer science, and molecular electronics.

The aldehyde group of this compound is a prime site for derivatization to form sophisticated ligands for coordination chemistry. A common and powerful method is the condensation reaction with primary amines to form Schiff base ligands. These ligands, containing an imine (C=N) linkage, are highly versatile in their ability to coordinate with a wide range of metal ions, forming stable metal complexes. The electronic properties of the resulting complex can be fine-tuned by varying the substituent on the amine precursor.

Furthermore, the pyridine nitrogen atom itself can act as a coordination site, allowing the molecule and its derivatives to function as N-donor ligands. Research has shown that this compound can be used as a starting material in multi-step syntheses to create more complex heterocyclic systems, such as pyrrolo-pyridine derivatives. For instance, it can undergo reaction with specific amino esters, followed by an intramolecular cyclization, to yield substituted bromo-pyrrolo[2,3-c]pyridine esters. thieme-connect.de These resulting structures are themselves valuable ligands or intermediates for creating molecules with specific metal-binding properties.

Table 3: Use in Ligand Synthesis

| Synthetic Strategy | Resulting Structure | Potential Application | Reference |

|---|---|---|---|

| Multi-step reaction and cyclization | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Precursor to complex heterocyclic ligands for creating metal complexes with tailored properties. | thieme-connect.de |

While specific polymers derived directly from this compound are not extensively reported in the literature, its molecular structure offers significant potential as a monomer for the synthesis of advanced polymeric materials. The two bromine atoms are ideal functional groups for participation in modern cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers.

For example, reactions such as Suzuki-Miyaura coupling (with boronic acids) or Stille coupling (with organostannanes) could be employed to polymerize this monomer, leading to the formation of polypyridine-based materials. Such polymers, featuring an extended π-conjugated backbone, are of great interest for their potential conductive and photophysical properties. The aldehyde group could either be carried through the polymerization to be used for post-polymerization modification or be used in condensation polymerization reactions with appropriate co-monomers.

The intrinsic electronic properties of the this compound scaffold make it an attractive candidate for creating functional molecules for electronics and optoelectronics. The pyridine ring is inherently electron-deficient, making it a good electron-acceptor unit. This is a desirable characteristic for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

The true potential is realized when this core is incorporated into larger, custom-designed molecules. The bromine atoms serve as versatile handles for synthetic chemists to attach other molecular fragments through cross-coupling reactions. By attaching electron-donating groups to the electron-accepting pyridine core, researchers can create donor-acceptor molecules with tailored intramolecular charge-transfer properties. These properties are crucial for applications in nonlinear optics (NLO) and as emissive materials in OLEDs. The aldehyde group offers an additional point for modification, allowing for the attachment of other functional units or for anchoring the molecule to a surface, a key step in the fabrication of single-molecule electronic devices.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrazinone |

| Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |

| 2-tert-Butyl-9,10-anthraquinone |

| Boronic acid |

Advanced Characterization and Spectroscopic Analysis of 3,5 Dibromopyridine 4 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. While detailed, peer-reviewed spectral assignments for 3,5-Dibromopyridine-4-carbaldehyde are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure.

The ¹H NMR spectrum is anticipated to show two distinct signals corresponding to the two types of protons in the molecule: the aldehydic proton and the aromatic protons on the pyridine (B92270) ring. The two protons at the C-2 and C-6 positions of the pyridine ring are chemically equivalent due to the molecule's symmetry and should therefore produce a single signal. The aldehydic proton is expected to appear significantly downfield.

The ¹³C NMR spectrum, under broadband proton decoupling, should exhibit four signals, corresponding to the four unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift. The carbon atoms attached to the bromine atoms (C-3 and C-5) would be shielded compared to similar carbons without the halogen, while the carbons adjacent to the nitrogen (C-2 and C-6) would also have characteristic shifts.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.0 - 10.5 | Singlet (s) | Aldehyde (-CHO) |

| ¹H | ~8.8 - 9.0 | Singlet (s) | Pyridine H-2, H-6 |

| ¹³C | ~190 - 195 | Singlet | Aldehyde Carbon (C=O) |

| ¹³C | ~150 - 155 | Singlet | Pyridine C-2, C-6 |

| ¹³C | ~135 - 140 | Singlet | Pyridine C-4 |

| ¹³C | ~125 - 130 | Singlet | Pyridine C-3, C-5 |

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound and used as a quality control standard by commercial suppliers. sigmaaldrich.comnih.gov The spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of its functional groups. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde group. Other significant absorptions include those from the C-H bonds of the aromatic ring and the aldehyde, C-N and C=C stretching vibrations within the pyridine ring, and the C-Br stretching vibrations.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2850 & ~2750 | C-H Stretch | Aldehyde (CHO) |

| ~1710 - 1690 | C=O Stretch | Aldehyde (CHO) |

| ~1550 - 1400 | C=C and C=N Stretches | Pyridine Ring |

| ~1200 - 1000 | C-C Bending | Pyridine Ring |

| ~700 - 550 | C-Br Stretch | Bromo-substituent |

Mass Spectrometry Techniques (HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₆H₃Br₂NO. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pattern for the molecular ion peak (M⁺), which will appear as a cluster of three peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

While detailed fragmentation studies from techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are not widely published, such analysis would be expected to show cleavage of the aldehyde group (loss of CHO, 29 Da) as a primary fragmentation pathway.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₃Br₂NO | sigmaaldrich.com |

| Molecular Weight (Average) | 264.90 g/mol | sigmaaldrich.comnih.gov |

| Monoisotopic Mass | 262.85814 Da | nih.gov |

| Predicted M⁺ Isotopic Pattern | M, M+2, M+4 (Ratio ~1:2:1) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides data on bond lengths, bond angles, and intermolecular interactions. Based on available literature and searches of crystallographic databases, a single-crystal X-ray structure for this compound has not been reported. Therefore, definitive data on its solid-state conformation and packing arrangement are not available.

Electrochemical Studies of Redox Properties

Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox properties of a compound, determining its oxidation and reduction potentials. Such information is valuable for applications in materials science and catalysis. A review of the scientific literature indicates that no specific electrochemical studies have been published for this compound.

Computational and Theoretical Investigations of 3,5 Dibromopyridine 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Detailed quantum chemical calculations specifically for 3,5-Dibromopyridine-4-carbaldehyde are not extensively available in the public scientific literature. However, computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of such compounds. DFT has been successfully applied to study related molecules, such as 3,5-dibromopyridine (B18299) and other substituted pyridine (B92270) derivatives, providing a framework for how this compound could be analyzed. nih.gov

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of this compound could be elucidated through DFT calculations, providing insights into the distribution of electrons within the molecule. A critical component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atoms and the carbaldehyde group would be expected to influence the energies and distributions of these orbitals significantly.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of its chemical bonds.

By comparing the predicted spectra with experimentally obtained spectra, the accuracy of the computational model can be validated. Furthermore, this analysis aids in the definitive assignment of spectral bands to particular molecular motions. For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde, C-Br stretches, and various vibrations of the pyridine ring. Studies on the related molecule, 3,5-dibromopyridine, have demonstrated the utility of DFT in interpreting its vibrational spectra. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Data not available |

| C-Br Symmetric Stretch | Data not available |

| C-Br Asymmetric Stretch | Data not available |

| Pyridine Ring Breathing | Data not available |

Note: This table is illustrative. Specific predicted vibrational frequencies for this compound are not available in the literature.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, key intermediates, transition states, and reaction pathways can be identified.

Transition State Identification

For any proposed reaction of this compound, such as nucleophilic addition to the carbonyl group or substitution on the pyridine ring, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Identifying the structure of the transition state is fundamental to understanding the reaction's feasibility and kinetics.

Energy Profiles and Reaction Kinetics

Once the reactants, products, intermediates, and transition states are located, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction progress. From this profile, the activation energy (the energy difference between the reactants and the transition state) can be determined. The activation energy is a critical factor in the rate of the reaction; a higher activation energy corresponds to a slower reaction.

By applying transition state theory, it is possible to calculate theoretical rate constants for the reaction, providing a quantitative measure of the reaction kinetics. However, specific computational studies on the reaction mechanisms of this compound are not found in the surveyed scientific literature.

Molecular Dynamics Simulations

A thorough review of scientific literature indicates that specific molecular dynamics (MD) simulation studies focused exclusively on this compound have not been reported. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time.

Were such studies to be conducted, they could provide valuable insights into the behavior of this compound at the atomic level. Potential applications of MD simulations for this compound could include:

Conformational Analysis: Determining the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations.

Solvation Dynamics: Understanding how the molecule interacts with various solvents, which is crucial for predicting its behavior in different chemical environments.

Interaction with Biological Macromolecules: If this compound were to be investigated as a precursor for a biologically active molecule, MD simulations could model its interaction with protein binding sites, helping to elucidate potential mechanisms of action. A 2025 study, for instance, utilized a 500 ns molecular dynamics simulation to evaluate the interaction of novel benzazocine derivatives with fusion proteins, highlighting the utility of such methods in assessing biomolecular interactions. nih.gov

While the compound this compound is mentioned as an intermediate in the synthesis of pharmaceuticals and agrochemicals, dedicated MD simulation data for the compound itself is not currently available in published research. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. At present, there are no specific QSAR studies published in the scientific literature for derivatives of this compound.

The primary goal of a QSAR study is to develop a model that can predict the activity of new, unsynthesized compounds. This approach is widely used in drug discovery and environmental toxicology to prioritize the synthesis of compounds with desired properties and to assess the potential risks of chemical substances.

Should a series of derivatives of this compound be synthesized and tested for a specific biological activity, a QSAR study could be developed. The general workflow for such a study would involve:

Data Collection: A dataset of derivatives with their corresponding measured biological activities would be required.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each derivative.

Model Development: Statistical methods would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activities.

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

Such a model could then be used to guide the design of new derivatives of this compound with potentially enhanced biological activity.

Future Research Directions and Emerging Paradigms

Catalyst Development for Selective Transformations

The presence of two chemically distinct reactive sites—the C-Br bonds at positions 3 and 5, and the C-H bonds at positions 2 and 6—presents a significant opportunity for the development of highly selective catalytic transformations. Future research will likely focus on designing advanced catalyst systems that can distinguish between these positions, enabling precise, stepwise functionalization.

The primary area for catalyst innovation involves transition metal-catalyzed cross-coupling reactions. While palladium catalysis is well-established for C-Br bond activation, achieving regioselectivity in dihalogenated pyridines remains a challenge. nih.govlibretexts.org The development of palladium complexes with sterically demanding and electronically tuned ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines, could enable selective coupling at either the C3 or C5 position. nih.gov This selectivity may arise from subtle differences in the electronic environment or steric hindrance around the two bromine atoms, influenced by the aldehyde group.

Furthermore, direct C-H functionalization represents a frontier in pyridine (B92270) chemistry. beilstein-journals.orgrsc.orgrsc.org Catalysts based on rhodium, iridium, or iron could be developed to selectively activate the C2 or C6 positions, which are electronically distinct due to their proximity to the ring nitrogen. acs.orgnih.gov A successful strategy would allow for the sequential installation of different functional groups, creating highly complex pyridine derivatives from a simple starting material.

| Potential Transformation | Target Position(s) | Potential Catalyst Class | Desired Outcome |

| Selective Suzuki-Miyaura Coupling | C3 or C5 | Palladium with bulky NHC or phosphine (B1218219) ligands | Stepwise introduction of different aryl or alkyl groups |

| Selective Sonogashira Coupling | C3 or C5 | Palladium/Copper with specialized ligands | Controlled synthesis of unsymmetrical diarylpyridines |

| Direct C-H Arylation | C2 or C6 | Rhodium(III) or Iridium(III) complexes | Functionalization without pre-activating the C-H bond |

| C-H Borylation | C2 or C6 | Iridium-based catalysts | Installation of a boronic ester for subsequent couplings |

Flow Chemistry and Continuous Synthesis of Pyridine Carbaldehydes

The synthesis and derivatization of functionalized heterocycles are increasingly benefiting from the adoption of flow chemistry. mdpi.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater scalability. youtube.com Future research should explore the application of continuous flow systems for the production and transformation of 3,5-Dibromopyridine-4-carbaldehyde.

A continuous process for the synthesis of the parent compound could mitigate risks associated with handling brominating agents and managing exotherms. Subsequently, its derivatization through catalytic reactions in a flow reactor could be highly advantageous. For instance, telescoping multiple reaction steps—such as a selective cross-coupling followed by a reduction of the aldehyde—without intermediate purification could drastically improve efficiency. nih.gov Packed-bed reactors containing immobilized catalysts (e.g., palladium on a solid support) could be employed for cross-coupling reactions, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling, which is a key principle of green chemistry. rsc.org

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |

| Safety | Handling of bulk reagents, potential for thermal runaway. | Small reaction volumes at any given time, superior temperature control. youtube.com | Inherently safer, especially for exothermic or hazardous reactions. |

| Scalability | Challenging, often requires re-optimization of conditions. | Achieved by running the system for a longer duration ("scaling-out"). | Straightforward and predictable scale-up. |

| Efficiency | Multiple manual workup and purification steps. | Potential for integrated, multi-step (telescoped) synthesis and in-line purification. researchgate.net | Reduced manual labor, time, and solvent waste. |

| Reproducibility | Can be affected by mixing efficiency and heat transfer at scale. | Precise control over reaction parameters (time, temp, stoichiometry). | High consistency and product quality. |

Asymmetric Synthesis and Chiral Derivatization

The aldehyde group of this compound is a prime target for asymmetric synthesis, providing a direct route to valuable chiral molecules. The development of methods to convert the prochiral aldehyde into a stereogenic center with high enantioselectivity is a key area for future investigation. This would yield chiral secondary alcohols, amines, and other derivatives that are important substructures in pharmaceuticals and agrochemicals.

A major focus will be on catalytic asymmetric additions of organometallic reagents to the aldehyde. nih.gov Research into chiral ligands that can effectively control the facial selectivity of additions from organozinc, organolithium, or Grignard reagents is crucial. acs.orgnih.govacs.org For example, developing catalysts based on chiral amino alcohols or BINOL derivatives could facilitate the enantioselective addition of alkyl, alkenyl, or aryl groups to produce chiral secondary alcohols. wikipedia.org Such reactions would generate molecules with a defined three-dimensional structure, which is often critical for biological activity.

| Asymmetric Reaction | Reagent Type | Potential Chiral Catalyst/Auxiliary | Product Class |

| Alkylation | Dialkylzinc (R₂Zn) | Chiral amino alcohols, BINOL derivatives nih.govnih.gov | Chiral secondary alcohols |

| Vinylation | Alkenylboronates or Alkenylzincs | Rhodium or Palladium with chiral phosphine ligands | Chiral allylic alcohols |

| Alkynylation | Terminal Alkynes/Zinc Acetylides | Chiral Prolinol or Ephedrine derivatives | Chiral propargylic alcohols |

| Henry (Nitroaldol) Reaction | Nitromethane | Chiral copper or nickel complexes | Chiral β-nitro alcohols |

Exploration in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org this compound is an excellent candidate for the development of novel bioorthogonal probes due to its multiple functional handles.

The aldehyde group can participate directly in bioorthogonal ligations. It can react with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. nih.govacs.org While these reactions are well-known, future work could focus on accelerating their kinetics under physiological conditions, perhaps by designing intramolecular catalytic systems built into the pyridine scaffold. pitt.edu

More excitingly, the two bromine atoms offer a platform for installing other bioorthogonal functional groups. Through selective palladium-catalyzed cross-coupling reactions, an azide (B81097) or a strained alkyne (for copper-free click chemistry) could be installed at one position, leaving the aldehyde and the second bromine atom untouched. nih.gov This would create a "dual-function" probe capable of participating in two distinct and orthogonal labeling reactions. For instance, the aldehyde could be used to tag a biomolecule via oxime ligation, while the azide engages in a separate strain-promoted azide-alkyne cycloaddition (SPAAC) with another target. This capability is highly sought after for multiplexed imaging and analysis of complex biological systems.

| Functional Handle | Bioorthogonal Reaction | Reaction Partner | Key Feature |

| Aldehyde (native) | Oxime/Hydrazone Ligation | Aminooxy/Hydrazide probe | Highly selective for carbonyls; well-established. nih.govacs.org |

| Azide (via C-Br substitution) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne probe | Copper-free, very fast kinetics, truly bioorthogonal. nih.gov |

| Alkyne (via C-Br substitution) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide probe | High efficiency and reliability ("click" chemistry). |

| Tetrazine (via C-Br substitution) | Inverse Electron-Demand Diels-Alder (IEDDA) | Strained alkene (e.g., trans-cyclooctene) | Extremely fast reaction rates, ideal for in vivo imaging. nih.gov |

Integration into Advanced Functional Materials

The rigid, planar structure and the diverse reactive sites of this compound make it an ideal building block for advanced functional materials. Its integration into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies is a promising direction for materials science.

The two bromine atoms can serve as anchor points for creating conjugated polymers via iterative cross-coupling reactions like Suzuki or Stille couplings. The resulting polymers, featuring a pyridine unit in the backbone, would be expected to have interesting electronic and photophysical properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. The pyridine nitrogen atom provides a site for protonation or metal coordination, allowing the material's properties to be tuned by external stimuli. researchgate.net

Furthermore, the compound can be modified—for example, by converting the aldehyde to a carboxylic acid—to serve as a multitopic ligand for the construction of MOFs or coordination polymers. researchgate.netresearchgate.net The nitrogen atom of the pyridine ring and the carboxylate groups would coordinate to metal ions, forming extended, porous networks. The initial bromine atoms could be retained for post-synthetic modification, allowing for the covalent attachment of functional moieties within the pores of the MOF, leading to materials with applications in gas storage, separation, or heterogeneous catalysis. acs.org

| Material Class | Role of this compound | Potential Application | Key Synthetic Strategy |

| Conjugated Polymers | Monomeric building block | Organic electronics, chemical sensors | Iterative cross-coupling reactions (e.g., Suzuki, Stille) |

| Metal-Organic Frameworks (MOFs) | Organic linker (after modification to a dicarboxylate) | Gas storage, catalysis, separation | Solvothermal synthesis with metal ions |

| Coordination Polymers | Ligand coordinating to metal centers | Luminescent materials, magnetic materials | Self-assembly with transition metal salts |

| Functional Surfaces | Anchor molecule for surface modification | Modified electrodes, biosensors | Post-synthetic modification of materials |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3,5-Dibromopyridine-4-carbaldehyde?

Methodological Answer:

Synthesis optimization requires balancing bromination regioselectivity and aldehyde stability. A two-step approach is common:

Bromination of Pyridine Precursors : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize over-bromination. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) .

Aldehyde Protection/Deprotection : Protect the aldehyde group during bromination using acetal formation (e.g., ethylene glycol/H+), followed by acidic hydrolysis (HCl/H2O, 60°C) to regenerate the aldehyde .

Validation : Confirm purity via HPLC (C18 column, 70:30 MeCN/H2O, retention time ~8.2 min) and ¹³C NMR (δ ~190 ppm for aldehyde carbon).

Advanced: How can computational modeling resolve contradictions in reported bromination regioselectivity for pyridine derivatives?

Methodological Answer:

Conflicting experimental data on bromination positions (e.g., 3,5- vs. 2,6-substitution) can arise from solvent effects or catalyst interactions. Use DFT calculations (B3LYP/6-31G*) to:

- Map electrostatic potential surfaces (EPS) of the pyridine core to predict bromine electrophilic attack sites.

- Compare activation energies for competing pathways (e.g., solvent-assisted vs. catalyst-directed mechanisms) .

Case Study : For this compound, simulations show that electron-withdrawing aldehyde groups destabilize the 2-position, favoring 3,5-bromination. Validate with kinetic studies (e.g., in situ IR monitoring of NBS consumption).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identify aldehyde proton (δ ~10.2 ppm, singlet) and aromatic protons (δ ~8.5–9.0 ppm, doublets due to J coupling ~2 Hz) .

- ¹³C NMR : Confirm carbonyl (δ ~190 ppm) and brominated carbons (δ ~125–135 ppm).

- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and C-Br stretches (~600–650 cm⁻¹) .

Pitfall Avoidance : Use deuterated DMSO for NMR to prevent aldehyde proton exchange with moisture.

Advanced: How to design a kinetic study for aldehyde group reactivity under cross-coupling conditions?

Methodological Answer:

The aldehyde’s susceptibility to oxidation or nucleophilic attack during Suzuki-Miyaura coupling requires:

In Situ Monitoring : Use UV-Vis spectroscopy (λmax ~280 nm for aldehyde) to track consumption rates.

Competitive Experiments : Compare reaction rates with/without aldehyde protection (e.g., as acetal).

Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for side reactions .

Data Interpretation : A linear free-energy relationship (LFER) plot (log k vs. σ⁺) can reveal electronic effects of substituents on reaction rates.

Basic: What strategies prevent aldehyde degradation during storage?

Methodological Answer:

- Stabilization : Store under inert gas (Ar/N₂) at –20°C in amber vials.

- Derivatization : Convert to stable hydrazones (e.g., with 2,4-dinitrophenylhydrazine) and regenerate aldehyde as needed .

Quality Control : Periodic NMR checks for aldehyde proton integrity and GC-MS to detect volatile degradation products (e.g., formic acid).

Advanced: How to resolve discrepancies in reported catalytic activity of Pd-complexes with this compound ligands?

Methodological Answer:

Contradictions in catalytic efficiency (e.g., turnover numbers) may stem from ligand-metal coordination modes. Use:

- X-ray Absorption Spectroscopy (XAS) : Determine Pd oxidation state and coordination geometry.

- Cyclic Voltammetry : Compare redox potentials of Pd complexes to assess electronic ligand effects .

Case Study : Steric hindrance from bromine atoms may force non-planar ligand binding, reducing catalytic activity. Compare with 3,5-dichloro analogs for structure-activity analysis.

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Stepwise Recrystallization : Dissolve in hot ethanol (70°C), then slowly add hexane to induce crystallization.

- Alternative : Use DCM/hexane (1:5 v/v) at –20°C for high-purity crystals (>99% by HPLC) .

Validation : Single-crystal X-ray diffraction confirms molecular packing and absence of solvates.

Advanced: How to investigate the role of this compound in photoinduced electron-transfer reactions?

Methodological Answer:

- Transient Absorption Spectroscopy : Track excited-state lifetimes (nanosecond resolution) to map electron-transfer pathways.

- Electrochemical Analysis : Measure reduction potentials (vs. SCE) to predict donor/acceptor behavior .

Contradiction Note : Conflicting reports on quenching efficiency may arise from solvent polarity effects. Compare acetonitrile (polar) vs. toluene (nonpolar) systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.